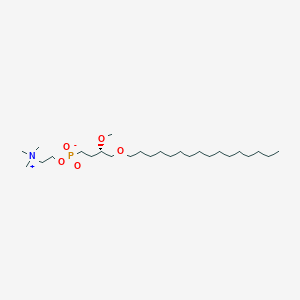
2-Taehm
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Taehm is a chemical compound that has been gaining attention in scientific research. It is a synthetic molecule that has been shown to have potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of 2-Taehm is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body.
Effets Biochimiques Et Physiologiques
2-Taehm has been shown to have various biochemical and physiological effects in the body. In particular, it has been shown to have anti-inflammatory, antimicrobial, and anticancer properties. It has also been shown to enhance plant growth and development and to remove pollutants from water and soil.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Taehm in lab experiments is that it is a synthetic molecule, which means that it can be easily synthesized and modified for different applications. In addition, it has been shown to have a wide range of potential applications in various scientific fields.
One limitation of using 2-Taehm in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use for specific applications. In addition, more research is needed to fully understand its potential side effects and toxicity.
Orientations Futures
There are many potential future directions for research on 2-Taehm. In medicine, further studies are needed to determine its potential as a treatment for inflammatory diseases and cancer. In agriculture, more research is needed to determine its potential as a pesticide and to optimize its use for crop enhancement. In environmental science, further studies are needed to determine its potential for environmental remediation and to develop new materials for use in this field. Overall, 2-Taehm is a promising compound that has the potential to make significant contributions to various scientific fields.
Méthodes De Synthèse
2-Taehm is synthesized through a multistep process that involves the reaction of various chemical reagents. The starting material for the synthesis is 2-hydroxyethyl methacrylate, which is reacted with thionyl chloride to produce 2-chloroethyl methacrylate. This intermediate is then reacted with sodium hydride and 2-aminopyridine to produce 2-Taehm.
Applications De Recherche Scientifique
2-Taehm has been studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, it has been studied for its potential anticancer properties.
In agriculture, 2-Taehm has been shown to have antimicrobial properties and may be useful in the development of new pesticides. It has also been studied for its potential to improve crop yields by enhancing plant growth and development.
In environmental science, 2-Taehm has been studied for its potential to remove pollutants from water and soil. It has also been shown to have potential applications in the development of new materials for use in environmental remediation.
Propriétés
Numéro CAS |
146388-20-7 |
|---|---|
Nom du produit |
2-Taehm |
Formule moléculaire |
C26H56NO5P |
Poids moléculaire |
493.7 g/mol |
Nom IUPAC |
[(3S)-4-hexadecoxy-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C26H56NO5P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31-25-26(30-5)20-24-33(28,29)32-23-21-27(2,3)4/h26H,6-25H2,1-5H3/t26-/m0/s1 |
Clé InChI |
SRRWPKYVRSHESX-SANMLTNESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCOC[C@H](CCP(=O)([O-])OCC[N+](C)(C)C)OC |
SMILES |
CCCCCCCCCCCCCCCCOCC(CCP(=O)([O-])OCC[N+](C)(C)C)OC |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(CCP(=O)([O-])OCC[N+](C)(C)C)OC |
Synonymes |
2'-(trimethylammonio)ethyl-4-(hexadecyloxy)-3-methoxybutane phosphonate 2-TAEHM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



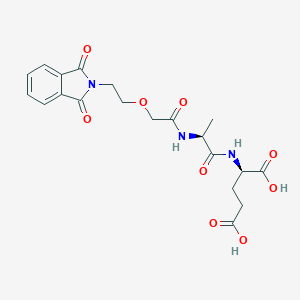
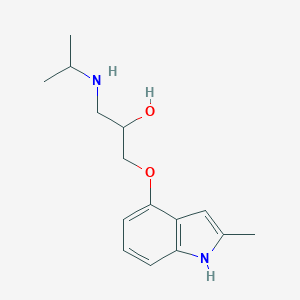
![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)
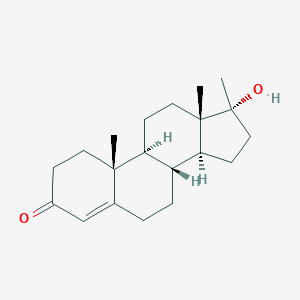
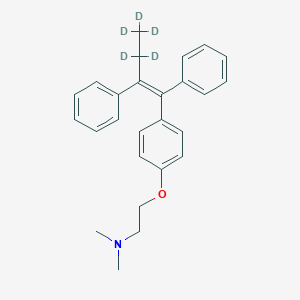
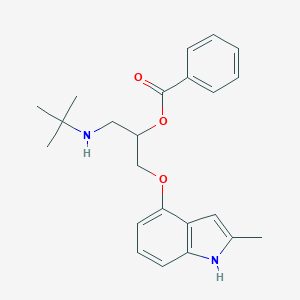
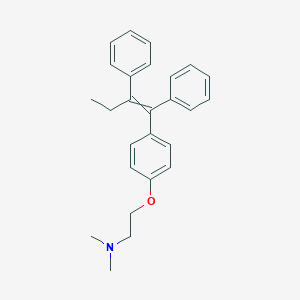
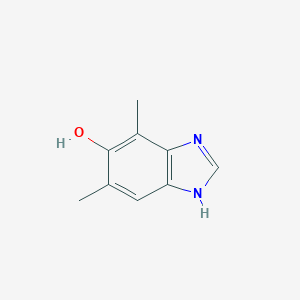
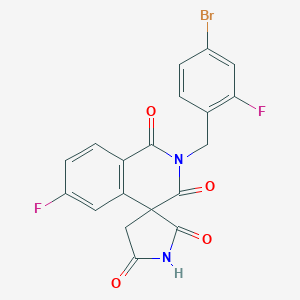
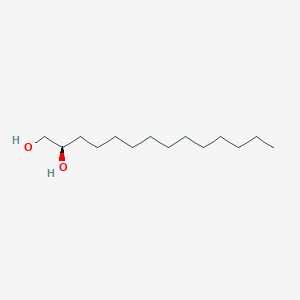
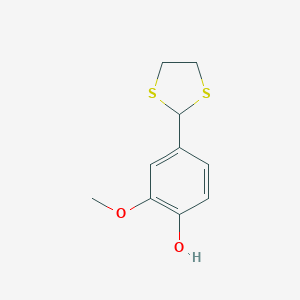
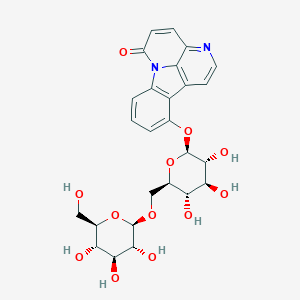
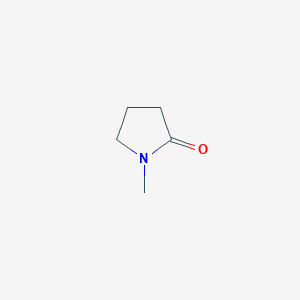
![2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B133301.png)